3-ethoxyprop-1-yne
Overview
Description
3-ethoxyprop-1-yne: is an organic compound with the molecular formula C5H8O . It is characterized by an alkyne structure with three carbons in sequence, an ethoxy group attached to the first carbon, and a triple bond between the second and third carbons . This compound is known for its high reactivity, primarily due to the presence of the triple bond, necessitating careful handling during its use .
Mechanism of Action
Target of Action
Propargylethyl ether is a chemical compound with the formula C5H8O Bioactive molecules containing a propargyl group can be considered as potential targets in medicinal chemistry .
Mode of Action
Ethers, in general, undergo cleavage of the c–o bond when exposed to strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Biochemical Pathways
Propargyl units play a crucial role in organic synthesis by offering a handle for further synthetic transformations .
Result of Action
The cleavage of the c–o bond in ethers can lead to the formation of new compounds, depending on the reaction conditions .
Action Environment
The reaction of ethers can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-ethoxyprop-1-yne can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-ethoxyprop-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium azide or sodium thiolate can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes.
Scientific Research Applications
Chemistry: 3-ethoxyprop-1-yne is used as an intermediate in organic synthesis, particularly valuable in the production of pharmaceuticals. Its unique structure allows for the creation of a variety of complex organic molecules .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a building block for the synthesis of bioactive compounds .
Industry: In the fine chemicals sector, this compound is utilized for the synthesis of specialty chemicals that often require high purity and specific properties. Its reactivity and structural features contribute to the formation of compounds used in fragrances, dyes, and other high-value applications .
Comparison with Similar Compounds
3-methoxyprop-1-yne: Similar in structure but with a methoxy group instead of an ethoxy group.
Propargyl alcohol: Contains a hydroxyl group instead of an ethoxy group.
Ethyl propargyl ether: Similar structure but with an ether linkage.
Uniqueness: 3-ethoxyprop-1-yne is unique due to its specific combination of an ethoxy group and a triple bond, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
3-ethoxyprop-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5-6-4-2/h1H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJMUEKUQLFLQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423800 | |
Record name | 1-Ethoxy-2-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-33-1 | |
Record name | 3-Ethoxy-1-propyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethoxy-2-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxyprop-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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